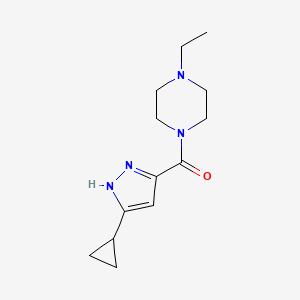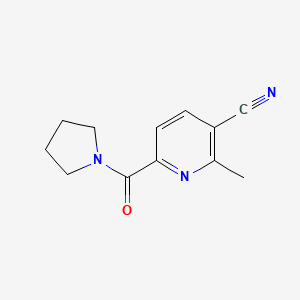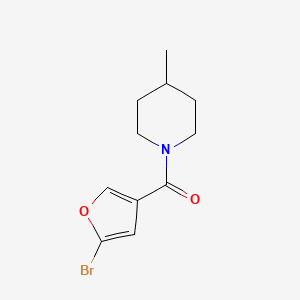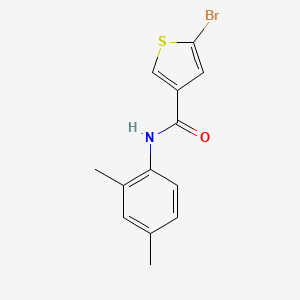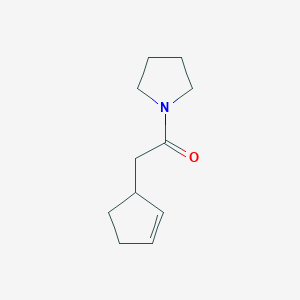
2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone, also known as CX717, is a nootropic drug that has been extensively studied for its cognitive enhancing properties. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX717 has shown promising results in preclinical and clinical studies, and its potential applications in the treatment of cognitive disorders and neurodegenerative diseases are currently being explored.
Wirkmechanismus
2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone modulates the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and cognitive function. This compound enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, which is the primary neurotransmitter involved in synaptic transmission. This results in an increase in the strength of synaptic connections and an improvement in cognitive function.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of acetylcholine, which is a neurotransmitter involved in learning and memory. It also increases the release of dopamine, which is a neurotransmitter involved in motivation and reward. This compound has been shown to increase cerebral blood flow, which may contribute to its cognitive enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone has a number of advantages for use in lab experiments. It has a well-defined mechanism of action, and its effects on cognitive function can be easily measured using a variety of behavioral assays. This compound has also been shown to have a good safety profile in preclinical and clinical studies. However, there are some limitations to the use of this compound in lab experiments. Its effects on cognitive function may be influenced by factors such as age, sex, and baseline cognitive performance. In addition, the optimal dosing regimen for this compound has not been fully established, and further studies are needed to determine the optimal dose and duration of treatment.
Zukünftige Richtungen
There are a number of future directions for research on 2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone. One area of interest is the potential use of this compound in the treatment of cognitive disorders and neurodegenerative diseases, such as Alzheimer's disease. Preclinical studies have shown that this compound improves cognitive performance in animal models of these diseases, and clinical studies are needed to determine whether this compound is effective in humans. Another area of interest is the development of more potent and selective ampakines that have fewer side effects than this compound. Finally, further studies are needed to determine the long-term effects of this compound on cognitive function and brain health.
Synthesemethoden
The synthesis of 2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone involves the reaction of cyclopentadiene with ethyl chloroacetate to form 2-cyclopenten-1-one, which is then reacted with pyrrolidine and ethyl chloroformate to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, and various modifications have been made to the reaction conditions to achieve this.
Wissenschaftliche Forschungsanwendungen
2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone has been extensively studied for its cognitive enhancing properties, and its potential applications in the treatment of cognitive disorders and neurodegenerative diseases are currently being explored. Preclinical studies have shown that this compound improves cognitive performance in various animal models, including rats and monkeys. Clinical studies have also shown that this compound improves cognitive performance in healthy human subjects and in patients with cognitive impairment.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c13-11(12-7-3-4-8-12)9-10-5-1-2-6-10/h1,5,10H,2-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAMXTZQXJWBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
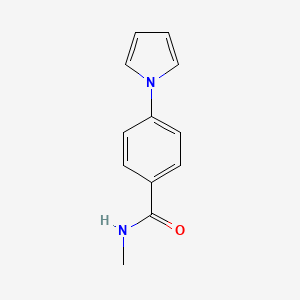
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)
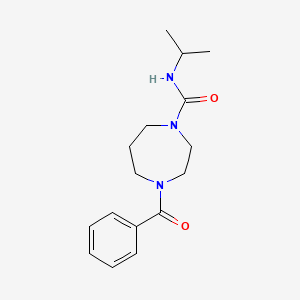
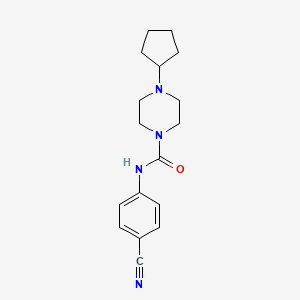
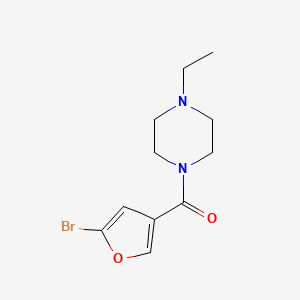
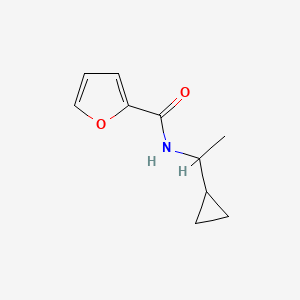
![3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7502923.png)
